molecular formula C10H19BO3 B066911 trans-3-Methoxy-1-propenylboronic acid pinacol ester CAS No. 165059-42-7

trans-3-Methoxy-1-propenylboronic acid pinacol ester

Cat. No. B066911
M. Wt: 198.07 g/mol
InChI Key: FBAOFKFCKHJXRU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Methoxy-1-propenylboronic acid pinacol ester is a chemical compound used in organic synthesis. It is notable for its applications in palladium-catalyzed cross-coupling reactions.

Synthesis Analysis

The synthesis of 1-alkenylboronic acid pinacol esters, including trans-3-Methoxy-1-propenylboronic acid pinacol ester, can be achieved through palladium-catalyzed cross-coupling reactions. A notable method involves the reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates in the presence of KOPh and PdCl2(PPh3)2-2Ph3P. This approach has been applied in the one-pot synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence (Takagi et al., 2002).

Molecular Structure Analysis

The molecular structure of trans-3-Methoxy-1-propenylboronic acid pinacol ester is characterized by its boronic ester group. This structure is crucial for its reactivity and its role in cross-coupling reactions. Theoretical calculations have shown that certain boronic esters undergo out-of-plane distortion in their excited states, which could be relevant for understanding the reactivity of trans-3-Methoxy-1-propenylboronic acid pinacol ester (Shoji et al., 2017).

Chemical Reactions and Properties

Trans-3-Methoxy-1-propenylboronic acid pinacol ester is used in various chemical reactions, primarily in palladium-catalyzed cross-coupling reactions. It is known for its ability to undergo allylic arylation and borylation reactions. The compound has also been involved in studies exploring its phosphorescence properties in the solid state at room temperature (Watanabe et al., 2014).

Physical Properties Analysis

The physical properties of trans-3-Methoxy-1-propenylboronic acid pinacol ester, like solubility and melting point, are not explicitly detailed in the available literature. However, these properties are likely influenced by its molecular structure, particularly the boronic ester group.

Chemical Properties Analysis

Chemically, trans-3-Methoxy-1-propenylboronic acid pinacol ester is reactive towards certain transition metals, notably palladium, which makes it suitable for cross-coupling reactions. It is stable under various conditions but can be sensitive to hydrolysis at physiological pH, which is a common trait among boronic esters (Achilli et al., 2013).

Scientific Research Applications

trans-3-Methoxy-1-propenylboronic acid pinacol ester is a valuable building block in organic synthesis . It has an empirical formula of C10H19BO3, a CAS Number of 165059-42-7, and a molecular weight of 198.07 .

Application

One of the applications of this compound is in the protodeboronation of pinacol boronic esters , which is a part of a formal anti-Markovnikov hydromethylation of alkenes .

Method of Application

The protodeboronation process involves the use of a radical approach. This is paired with a Matteson–CH2–homologation, which allows for the formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

These compounds are only marginally stable in water, and the kinetics of their hydrolysis is dependent on the substituents in the aromatic ring . This suggests that “trans-3-Methoxy-1-propenylboronic acid pinacol ester” could potentially have applications in these areas, although specific details are not available.

These compounds are only marginally stable in water, and the kinetics of their hydrolysis is dependent on the substituents in the aromatic ring . This suggests that “trans-3-Methoxy-1-propenylboronic acid pinacol ester” could potentially have applications in these areas, although specific details are not available.

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The future directions of “trans-3-Methoxy-1-propenylboronic acid pinacol ester” research could involve the development of more efficient synthesis methods . Additionally, the exploration of its protodeboronation could lead to new transformations .

properties

IUPAC Name

2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAOFKFCKHJXRU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Methoxy-1-propenylboronic acid pinacol ester

CAS RN

165059-42-7
Record name trans-3-Methoxy-1-propenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-Methoxy-1-propenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
trans-3-Methoxy-1-propenylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
trans-3-Methoxy-1-propenylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
trans-3-Methoxy-1-propenylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
trans-3-Methoxy-1-propenylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
trans-3-Methoxy-1-propenylboronic acid pinacol ester

Citations

For This Compound
1
Citations
I Cheng-Sánchez, JA Torres-Vargas… - Marine drugs, 2019 - mdpi.com
… Compound 7 was prepared from bromohydroquinone 20 (50 mg, 0.26 mmol, 1.0 equiv.) by treatment with trans-3-Methoxy-1-propenylboronic acid pinacol ester (0.06 mL, 0.29 mmol, …
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.